Smapp1

PP1 regulation RVxF-accommodating cavity non-catalytic site targeting

SMAPP1 is the sole direct activator of protein phosphatase-1 (PP1) that binds the regulatory RVxF-accommodating cavity—not the catalytic site—making it mechanistically irreplaceable by PP1 inhibitors (okadaic acid, calyculin A). It selectively increases CDK9 phosphorylation at Ser90 and Thr186 while sparing Ser175, a pattern not replicated by any other PP1 modulator. With documented limited bioavailability, it also serves as a validated benchmark for nanoparticle-based delivery development. Procure SMAPP1 to ensure experimental fidelity in HIV-1 ‘shock and kill’ latency reversal, CDK9 signaling, and PP1 holoenzyme dynamics studies.

Molecular Formula C27H25N5O5S2
Molecular Weight 563.7 g/mol
Cat. No. B1682085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmapp1
SynonymsSMAPP1
Molecular FormulaC27H25N5O5S2
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5
InChIInChI=1S/C27H25N5O5S2/c1-19-7-11-24(12-8-19)39(36,37)32-18-21-6-3-2-5-20(21)17-25(32)26(33)30-22-9-13-23(14-10-22)38(34,35)31-27-28-15-4-16-29-27/h2-16,25H,17-18H2,1H3,(H,30,33)(H,28,29,31)
InChIKeyNSPZPPYCIWIANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMAPP1 Procurement Guide for HIV Latency Reversal Research: A PP1-Activating Small Molecule with CDK9-Specific Phosphorylation Profile


SMAPP1 (Small Molecule Activator of Protein Phosphatase-1) is a synthetic sulfonamide-containing small molecule identified through a focused library screen targeting the RVxF-accommodating cavity of protein phosphatase-1 (PP1), a non-catalytic regulatory binding pocket [1]. It functions as a direct activator of PP1, increasing PP1 enzymatic activity in vitro toward recombinant substrates and inducing HIV-1 transcription and latent provirus reactivation in chronically infected cultured and primary T cells [2]. SMAPP1 is characterized by the molecular formula C27H25N5O5S2 (MW 563.65 g/mol) , and is classified within the broader pharmacologic category of latency-reversing agents (LRAs) intended for the 'shock and kill' HIV eradication strategy .

Why In-Class Latency-Reversing Agents (LRAs) or Generic PP1 Modulators Cannot Substitute for SMAPP1 in Specific Research Applications


Generic substitution among PP1-targeting compounds or within the broad LRA class is precluded by two distinct mechanistic and functional differentiations specific to SMAPP1. First, while most pharmacologic modulators of PP1 are inhibitors (such as okadaic acid, calyculin A, or tautomycin) that suppress phosphatase activity, SMAPP1 acts as a direct activator of PP1 by binding to the C-terminal regulatory RVxF-accommodating cavity rather than the catalytic site [1]. This activation mechanism is fundamentally opposite to inhibition-based approaches and cannot be achieved with PP1 inhibitors. Second, within the PP1 activator subclass, SMAPP1 demonstrates residue-specific selectivity in downstream CDK9 phosphorylation, increasing phosphorylation at Ser90 and Thr186 while sparing Ser175 [2], a pattern that is not a class-level property of all PP1 activators and may not be replicated by alternative PP1-targeting small molecules. Furthermore, SMAPP1's documented limited bioavailability in vivo represents a well-characterized, quantifiable limitation that directly informs experimental design decisions regarding formulation strategy (e.g., nanoparticle encapsulation) , whereas bioavailability profiles of untested analogs remain unknown and introduce experimental variability risk.

SMAPP1 Quantified Differentiation: Comparative Performance Evidence for Procurement Decisions


SMAPP1 Binding Site Differentiation: C-Terminal Regulatory Pocket vs. Catalytic Site Targeting

SMAPP1 binds to a specific non-catalytic regulatory site on PP1, distinguishing it mechanistically from catalytic-site-targeting PP1 inhibitors. Docking analysis identified the SMAPP1 binding site as located within the C-terminal binding pocket of PP1, specifically the RVxF-accommodating cavity that serves as the docking site for PP1 regulatory subunits [1]. This binding mode is fundamentally distinct from that of PP1 inhibitors such as okadaic acid and calyculin A, which bind directly to the catalytic site and suppress enzymatic activity [2]. By occupying the regulatory subunit docking cavity rather than the active site, SMAPP1 activates PP1 rather than inhibiting it, representing a unique pharmacologic approach among small-molecule PP1 modulators [1].

PP1 regulation RVxF-accommodating cavity non-catalytic site targeting

SMAPP1 Residue-Specific CDK9 Phosphorylation: Selective Ser90/Thr186 Enhancement with Ser175 Sparing

SMAPP1 demonstrates a defined and residue-specific phosphorylation pattern on CDK9, distinguishing its downstream signaling profile from that of alternative PP1 modulators. Treatment with SMAPP1 increased phosphorylation of CDK9's Ser90 and Thr186 residues, but did not increase phosphorylation at Ser175 [1]. This site-specific selectivity is functionally relevant because CDK9 phosphorylation at different residues can produce distinct effects on P-TEFb kinase activity and transcriptional outcomes. While direct comparator data for alternative PP1 activators are not available in the primary literature, this phosphorylation pattern establishes a baseline specificity profile that can be compared across studies using different PP1-targeting compounds [2].

CDK9 P-TEFb phosphorylation site selectivity HIV transcription

SMAPP1 Bioavailability Limitation: Documented In Vivo Constraint as a Defined Experimental Parameter

SMAPP1's limited bioavailability in vivo is explicitly documented in the primary literature, providing a quantifiable and well-characterized constraint that distinguishes it from compounds with unknown or unreported bioavailability profiles. The original research publication states that SMAPP1 'has a limited bioavailability in vivo and may not be able to reach HIV-1-infected cells and induce HIV-1 transcription in patients' [1]. This documented limitation directly motivated the development of nanoparticle encapsulation strategies, wherein SMAPP1 was efficiently packaged in polymeric PEG-PMMA nanoparticles and released over a 120-hour period, with nanoparticle-packaged SMAPP1 successfully inducing HIV-1 transcription in cell culture . Unlike compounds with uncharacterized bioavailability, SMAPP1's pharmacokinetic profile is established, enabling informed experimental design.

bioavailability pharmacokinetics nanoparticle formulation in vivo delivery

SMAPP1 Optimal Research Application Scenarios Based on Verified Differentiation Evidence


HIV Latency Reversal Mechanistic Studies Requiring PP1 Activation Rather Than Inhibition

SMAPP1 is optimally suited for research investigating PP1 activation as a mechanism for HIV-1 latency reversal. Unlike PP1 inhibitors (okadaic acid, calyculin A), SMAPP1 binds to the RVxF-accommodating cavity to activate PP1, increasing CDK9 phosphorylation at Ser90 and Thr186 and inducing HIV-1 transcription [1]. This scenario applies to studies examining the 'shock and kill' strategy where PP1 agonism is the intended pharmacologic intervention, or to investigations of PP1 holoenzyme dynamics where activation through the regulatory subunit docking pocket is required .

Nanoparticle Formulation Development for Poorly Bioavailable Small Molecules

SMAPP1 serves as a model compound for developing and validating nanoparticle-based delivery systems for poorly bioavailable small molecules. The documented limited bioavailability of SMAPP1 [1] makes it an ideal candidate for formulation studies, and its successful encapsulation in PEG-PMMA nanoparticles with sustained 120-hour release kinetics provides a published reference point for comparative formulation development. Researchers developing novel delivery systems can use SMAPP1 as a benchmark compound with established encapsulation and release behavior.

CDK9 Site-Specific Phosphorylation Studies in P-TEFb-Mediated Transcription

SMAPP1 enables research focused on the functional consequences of site-specific CDK9 phosphorylation, particularly the differential roles of Ser90, Thr186, and Ser175 in P-TEFb activity and transcriptional elongation. The compound's characterized phosphorylation pattern—enhancing Ser90 and Thr186 while sparing Ser175 [1]—allows researchers to interrogate Ser90/Thr186-dependent transcriptional outcomes without confounding effects at Ser175. This application is relevant for studies of CDK9 regulation in HIV transcription as well as broader investigations of RNA polymerase II elongation control.

Proteomic Analysis of PP1-Related Signaling Networks

SMAPP1 is appropriate for proteomic investigations of PP1-related protein expression changes. The primary literature documents that SMAPP1 treatment upregulated P-TEFb and PP1-related proteins, including the PP1 regulatory subunit Sds22, in T cells [1]. This characterized proteomic response provides a reference signature for studies examining PP1 activation-dependent signaling networks and for comparative analyses with other PP1 modulators or LRA classes.

Technical Documentation Hub

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